Hexamethylquercetagetin

Catalog No.
S575832
CAS No.
1251-84-9
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylquercetagetin

CAS Number

1251-84-9

Product Name

Hexamethylquercetagetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3

InChI Key

CHXSDKWBSFDZEU-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,5,6,7,3',4'-hexamethoxyflavone, 3,5,6,7-Tetrahydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one, quercetagetin, quercetogetin

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC

The exact mass of the compound Hexamethylquercetagetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexamethylquercetagetin (CAS 1251-84-9), also known as 3,5,6,7,3',4'-hexamethoxyflavone, is a highly lipophilic polymethoxyflavone (PMF) primarily isolated from Citrus species. Unlike standard polyhydroxylated flavonoids, this compound features complete methylation of all six core hydroxyl groups, yielding a computed LogP of approximately 3.2 [1]. This structural configuration fundamentally alters its physicochemical baseline, shifting it from a water-soluble, rapidly metabolized antioxidant to a highly membrane-permeable, phase-II-resistant molecule [2]. In industrial and research procurement, Hexamethylquercetagetin is prioritized as a stable precursor for microencapsulation matrices, a standardized analytical marker for supercritical CO2 citrus extracts, and a targeted molecular probe for NF-κB signaling inhibition [3].

Procuring the unmethylated parent compound, quercetagetin, or generic flavonoids like quercetin as substitutes for Hexamethylquercetagetin leads to critical failures in both formulation stability and in vivo exposure[1]. Unmethylated flavonoids possess multiple free hydroxyl groups that act as immediate targets for rapid glucuronidation and sulfation in the gastrointestinal tract, resulting in poor oral bioavailability and limited systemic circulation [2]. By contrast, the fully methylated structure of Hexamethylquercetagetin sterically shields these conjugation sites, drastically reducing pre-systemic metabolism and increasing intestinal permeability [1]. Furthermore, substituting with other PMFs such as nobiletin alters the specific methoxy substitution pattern, which can shift binding affinities in targeted kinase or NF-κB inhibition assays, compromising assay reproducibility [3].

Metabolic Stability and Membrane Permeability via Full Methylation

Hexamethylquercetagetin features complete methylation of its six hydroxyl groups, generating a highly lipophilic profile (LogP ~3.2) compared to its unmethylated precursor, quercetagetin, which suffers from severe water solubility limitations and poor oral bioavailability [1]. The absence of free hydroxyls in Hexamethylquercetagetin prevents rapid phase II conjugation (glucuronidation/sulfation), directly translating to higher membrane permeability and extended biological half-life in physiological models compared to polyhydroxylated baselines [2].

Evidence DimensionPhase II metabolic conjugation susceptibility and lipophilicity
Target Compound DataHexamethylquercetagetin (0 free hydroxyls, LogP ~3.2, high permeability)
Comparator Or BaselineQuercetagetin (6 free hydroxyls, rapid glucuronidation, low permeability)
Quantified DifferenceComplete structural suppression of direct hydroxyl-mediated phase II conjugation
ConditionsIn vivo pharmacokinetic and structural absorption models

Essential for procurement in oral formulation development where parent-compound systemic exposure is required.

Microencapsulation Efficiency and Intestinal Release

When formulated into composite wall materials such as pea protein-maltodextrin (PPMD), polymethoxyflavone extracts highly enriched in Hexamethylquercetagetin achieve an encapsulation efficiency of 84.44 ± 0.34% [1]. In simulated gastrointestinal digestion models, these microcapsules demonstrate a controlled release rate of 85.89 ± 1.53% in intestinal fluid, significantly outperforming unencapsulated free extracts which suffer from rapid environmental degradation[1].

Evidence DimensionIntestinal fluid release rate and encapsulation efficiency
Target Compound DataPPMD-encapsulated Hexamethylquercetagetin-rich extract (85.89 ± 1.53% release)
Comparator Or BaselineFree, unencapsulated extract (rapid degradation, low release)
Quantified DifferenceSignificant extension of stability and >85% controlled release in target fluid
ConditionsIn vitro simulated gastrointestinal digestion assay

Validates the compound's manufacturability and compatibility with advanced biopolymer delivery systems.

Targeted Inhibition of NF-κB Signaling in Carcinoma Models

Hexamethylquercetagetin acts as a potent inhibitor of the NF-κB pathway, specifically reducing the relative protein expression of p-p65 and p-IκBα in cervical carcinoma cells (Ca Ski and C-33 A) [1]. In murine xenograft models, concentration-dependent administration of Hexamethylquercetagetin significantly suppressed tumor volume and weight compared to untreated controls, driven by the prohibition of NF-κB-derived luciferase activity even under TNFα stimulation [1].

Evidence DimensionTumor volume and NF-κB p-p65 expression
Target Compound DataHexamethylquercetagetin-treated models
Comparator Or BaselineUntreated baseline (high p-p65 expression, unchecked tumor growth)
Quantified DifferenceConcentration-dependent suppression of tumor weight and NF-κB luciferase activity
ConditionsBALB/c nude mice xenograft model (Ca Ski cells) with/without TNFα stimulation

Provides a validated, specific mechanism of action for researchers procuring inhibitors for inflammatory and oncological pathway mapping.

Processability via Supercritical CO2 Extraction

Hexamethylquercetagetin demonstrates excellent processability in non-polar extraction systems. Supercritical CO2 extraction (SFE) at 150 bar and 70 °C provides a highly diverse and abundant yield of fully methylated PMFs, including Hexamethylquercetagetin, compared to subcritical water extraction (SWE) which primarily yields lower concentrations of mixed polar flavanones [1]. The high lipophilicity of Hexamethylquercetagetin makes it highly compatible with SFE, allowing for solvent-free industrial recovery from citrus by-products [1].

Evidence DimensionExtraction selectivity and yield profile
Target Compound DataSupercritical CO2 extraction (150 bar, 70 °C)
Comparator Or BaselineSubcritical water extraction (100% water)
Quantified DifferenceSFE selectively enriches highly methylated PMFs like Hexamethylquercetagetin over polar flavanones
ConditionsIndustrial orange juice by-product resin extraction

Demonstrates that the compound can be efficiently scaled and purified using green, solvent-free industrial extraction technologies.

Advanced Oral Delivery and Microencapsulation Formulation

Driven by its high lipophilicity (LogP ~3.2) and proven 84.44% encapsulation efficiency in protein-maltodextrin matrices [1], Hexamethylquercetagetin is the optimal choice for developing controlled-release intestinal delivery systems. It overcomes the poor bioavailability of unmethylated flavonoids, making it highly suitable for advanced nutraceutical and pharmaceutical formulations requiring stable, phase-II-resistant active ingredients.

Molecular Probes for NF-κB Pathway Inhibition

Because it directly suppresses p-p65 and p-IκBα expression and reduces tumor volume in xenograft models [2], this compound is a highly specific procurement choice for oncology and inflammation research. It provides a reliable, concentration-dependent mechanism for inhibiting NF-κB-derived luciferase activity, outperforming generic antioxidants in targeted pathway assays.

Analytical Standardization of Supercritical Citrus Extracts

As a fully methylated PMF that is selectively enriched during supercritical CO2 extraction (150 bar, 70 °C)[3], Hexamethylquercetagetin serves as a critical analytical reference standard. Quality control laboratories and industrial processors procure it to validate the efficiency, purity, and solvent-free recovery of high-value polymethoxyflavones from citrus by-products.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Exact Mass

402.13146766 Da

Monoisotopic Mass

402.13146766 Da

Heavy Atom Count

29

Melting Point

142 - 143 °C

UNII

5MF6VX27BO

Other CAS

1251-84-9

Wikipedia

Hexamethylquercetagetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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